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Compound of Interest

Compound Name: 10-Hydroxyscandine

Cat. No.: B171144

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the indole alkaloid 10-Hydroxyscandine. Due to the limited availability of published
experimental spectra for this specific compound, this document outlines the predicted Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic
characteristics based on the known features of similar hydroxylated indole alkaloids.
Furthermore, it details generalized experimental protocols for acquiring such data and presents
a typical workflow for the isolation and structural elucidation of novel natural products.

Chemical Structure and Properties

10-Hydroxyscandine is an alkaloid with the chemical formula C21H22N204 and a molecular
weight of 366.417 g/mol .[1] Its structure, featuring an indole core with a hydroxyl group,
dictates its characteristic spectroscopic behavior.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 10-Hydroxyscandine.
These predictions are based on established principles of spectroscopy and data from related
alkaloid structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule.[2][3][4]

Table 1: Predicted *H NMR Chemical Shifts for 10-Hydroxyscandine

Predicted Chemical Lo
Proton Type . Multiplicity Notes
Shift (6, ppm)

The exact shifts and
Aromatic Protons coupling patterns
_ 6.5-8.0 d, t,m
(Indole Ring) depend on the

substitution pattern.

If present in the

Vinylic Protons 45-6.5 m ]
scandine skeleton.
Deshielded by the
Protons adjacentto N 25-4.0 m electronegative

nitrogen atom.

Deshielded by the

Protons adjacent to O )
3.5-45 m electronegative

(hydroxyl)
oxygen atom.

Protons on the
Aliphatic Protons 1.0-25 m saturated carbon

framework.

Chemical shift is

concentration and
Hydroxyl Proton (-OH)  Variable (1.0 - 5.0) brs solvent dependent;

often appears as a

broad singlet.

d: doublet, t: triplet, m: multiplet, br s: broad singlet. Chemical shifts are referenced to TMS (d =
0 ppm). Data is based on typical values for indole alkaloids.[5]

Table 2: Predicted 13C NMR Chemical Shifts for 10-Hydroxyscandine
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Predicted Chemical Shift

Carbon Type Notes
(3, ppm)
Aromatic Carbons (Indole Quaternary carbons will have
_ 110 - 140 _ _
Ring) lower intensity.

Not expected in the core
Carbonyl Carbon (if present) 160 - 180 scandine structure but possible

in derivatives.

o If present in the scandine
Vinylic Carbons 100 - 150
skeleton.

Carbon bonded to N 40 - 60

Carbon bonded to O (hydroxyl) 60 - 80

Aliphatic Carbons 20 - 60

Chemical shifts are referenced to TMS (& = 0 ppm). Data is based on typical values for indole
alkaloids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification.

Table 3: Predicted Mass Spectrometry Fragmentation for 10-Hydroxyscandine
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lon miz Fragmentation Pathway

Protonated molecular ion (in

[M+H]* 367.1601 o
positive ion mode).
_ Molecular ion (in electron
[M]+ 366.1523 o
ionization).
Loss of water from the
[M+H-H20]* 349.1495
hydroxyl group.
Cleavage of the alkaloid rings,
Vari leading to characteristic
aries
fragment ions for the scandine
skeleton.
vari Loss of small neutral
aries

molecules such as CO, Cz2Ha.

m/z values are calculated based on the chemical formula C21H22N204. Fragmentation of indole
alkaloids often involves complex rearrangements.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared Absorption Bands for 10-Hydroxyscandine
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Predicted
Functional Group Wavenumber Intensity Notes
(cm™)
The broadness is due
O-H Stretch (hydroxyl) 3200 - 3600 Strong, Broad ]
to hydrogen bonding.
N-H Stretch (indole) 3300 - 3500 Medium
C-H Stretch (aromatic) 3000 - 3100 Medium
C-H Stretch (aliphatic) 2850 - 3000 Medium
C=C Stretch )
) 1450 - 1600 Medium to Weak
(aromatic)
C-N Stretch 1250 - 1350 Medium
C-O Stretch (hydroxyl) 1050 - 1200 Medium to Strong

Data is based on typical values for hydroxylated and indole-containing compounds.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

o Sample Preparation: Dissolve 1-5 mg of the purified 10-Hydroxyscandine in approximately
0.5-0.7 mL of a deuterated solvent (e.g., CDCIls, DMSO-de, or MeOD). The choice of solvent
is critical and can affect the chemical shifts, particularly of exchangeable protons like the
hydroxyl group. Add a small amount of a reference standard, such as tetramethylsilane
(TMS), for calibration.

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H NMR, 3C NMR, and
2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400
MHz or higher). Key parameters to optimize include the number of scans, relaxation delay,
and pulse widths.
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o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
TMS.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10
png/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be
compatible with the ionization technique being used.

» Data Acquisition: Introduce the sample into the mass spectrometer. Common ionization
techniques for alkaloids include Electrospray lonization (ESI) and Electron lonization (EI).
For ESI, the analysis is often coupled with liquid chromatography (LC-MS) to ensure sample
purity. Acquire high-resolution mass spectra to determine the accurate mass and elemental
composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation
patterns.

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions. Use the accurate mass data to confirm the elemental formula.

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, a common method is to prepare a KBr pellet. Mix a
small amount of the sample (approx. 1 mg) with about 100 mg of dry KBr powder and press
it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution, or the
spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. For
solutions, use an IR-transparent cell.

o Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum,
typically in the range of 4000 to 400 cm™1.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Workflow for Natural Product Characterization
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The following diagram illustrates a general workflow for the isolation and structural elucidation
of a natural product like 10-Hydroxyscandine.

Extraction & Isolation
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General workflow for natural product isolation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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